2,3,6-Trichloro-5-(trifluoromethyl)pyridine
Overview
Description
2,3,6-Trichloro-5-(trifluoromethyl)pyridine is a pyridine derivative that is of significant interest in the field of organic chemistry due to its potential applications in the synthesis of various chemical compounds, including pesticides and pharmaceuticals. The presence of both chloro and trifluoromethyl groups on the pyridine ring makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of pyridine derivatives often involves regioselective reactions to introduce various functional groups into the pyridine ring. For instance, the Suzuki–Miyaura reaction has been employed to synthesize 2,6-diaryl-3-(trifluoromethyl)pyridines by reacting 2,6-dichloro-3-(trifluoromethyl)pyridine with arylboronic acids, which proceeds smoothly without the need for phosphane ligands . Another approach involves the use of ethyl 4,4,4-trifluoro-3-oxo-butyrate with 2,6-dimethyl-3,5-diacetyl-pyridine to yield pyridine derivatives with trifluoromethyl groups . Additionally, the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile has been described as a versatile intermediate for the synthesis of trifluoromethylated N-heterocycles .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be characterized using various spectroscopic techniques. For example, 2-chloro-6-(trifluoromethyl)pyridine has been characterized by FT-IR, 1H, and 13C NMR spectroscopy. Computational methods such as HF and DFT have been used to compute molecular structural parameters and vibrational frequencies, which are then compared with experimental data .
Chemical Reactions Analysis
Pyridine derivatives undergo a variety of chemical reactions, which are influenced by the substituents on the pyridine ring. The presence of electron-withdrawing groups such as trifluoromethyl can affect the reactivity of the compound in chlorination reactions . The synthesis of 2,3-difluoro-5-chloropyridine from 2,3,5-trichloro-pyridine using potassium fluoride demonstrates the reactivity of chloro and fluoro substituents in halogen exchange reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are closely related to their molecular structure. The presence of trifluoromethyl groups can significantly influence the compound's chemical shifts, vibrational wavenumbers, and thermodynamic properties. These properties can be theoretically obtained using DFT calculations, which include analyses of Mulliken's charges, molecular electrostatic potential (MEP), and natural bond orbital (NBO) . Additionally, the antimicrobial activities of these compounds can be assessed using methods such as the minimal inhibitory concentration (MIC), and their interaction with DNA can be monitored by agarose gel electrophoresis experiments .
Scientific Research Applications
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Pharmaceutical Industry
- Summary of Application : Several derivatives of 2,3,6-Trichloro-5-(trifluoromethyl)pyridine are used in the pharmaceutical and veterinary industries. Five pharmaceutical and two veterinary products containing the derivative moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results or Outcomes : The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
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Synthesis of 3,5-dichloro-2-arylpyridines
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Synthesis of Herbicides
- Summary of Application : 2,3-Dichloro-5-(trifluoromethyl)pyridine, a derivative of 2,3,5-Trichloropyridine, is reported as an intermediate of herbicide .
- Methods of Application : Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine has been reported. Palladium-catalyzed monoalkoxycarbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine has been reported .
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Synthesis of Fluazinam and Fluopicolide
- Summary of Application : 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), a derivative of 2,3,6-Trichloro-5-(trifluoromethyl)pyridine, is an important organic intermediate for the agrochemical industry, particularly for use in the synthesis of fluazinam and fluopicolide, as well as other pesticidal active pyridine compounds .
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Production of Chlorfenapyr
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Synthesis of Active Agrochemical and Pharmaceutical Ingredients
- Summary of Application : Trifluoromethylpyridine (TFMP) and its derivatives, including 2,3,6-Trichloro-5-(trifluoromethyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods of Application : Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of 2,3,6-Trichloro-5-(trifluoromethyl)pyridine, have been reported .
- Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
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Biological Material or Organic Compound for Life Science Related Research
Safety And Hazards
2,3,6-Trichloro-5-(trifluoromethyl)pyridine is considered hazardous. It is combustible and harmful if swallowed or inhaled . It may cause an allergic skin reaction and serious eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
Trifluoromethylpyridine (TFMP) and its derivatives, including 2,3,6-Trichloro-5-(trifluoromethyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
2,3,6-trichloro-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3F3N/c7-3-1-2(6(10,11)12)4(8)13-5(3)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNBCPFIEDYDFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375298 | |
Record name | 2,3,6-Trichloro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trichloro-5-(trifluoromethyl)pyridine | |
CAS RN |
80289-91-4 | |
Record name | 2,3,6-Trichloro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6-Trichloro-5-trifluoromethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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